3'-Hydroxy Simvastatin
Overview
Description
3’‘-Hydroxy Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, Simvastatin and its derivatives, including 3’'-Hydroxy Simvastatin, help reduce cholesterol levels in the body, thereby lowering the risk of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxy Simvastatin typically involves the hydroxylation of Simvastatin. This can be achieved through various chemical and biocatalytic methods. One common approach is the use of microbial hydroxylation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position on the Simvastatin molecule .
Industrial Production Methods: In industrial settings, the production of 3’'-Hydroxy Simvastatin often involves the use of biocatalysts to achieve high selectivity and yield. The process is conducted under mild reaction conditions, often at ambient temperature, and can utilize water as a reaction medium. This approach not only reduces the environmental impact but also lowers manufacturing costs .
Chemical Reactions Analysis
Types of Reactions: 3’'-Hydroxy Simvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to produce related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3’'-Hydroxy Simvastatin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3’'-Hydroxy Simvastatin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the mechanisms of statin drugs and their interactions with enzymes.
Biology: Researchers utilize 3’'-Hydroxy Simvastatin to investigate its effects on cellular processes, including cholesterol metabolism and cell signaling pathways.
Medicine: The compound is studied for its potential therapeutic effects in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: In the pharmaceutical industry, 3’'-Hydroxy Simvastatin is used in the development of new lipid-lowering medications and formulations
Mechanism of Action
3’‘-Hydroxy Simvastatin exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol. By reducing the production of cholesterol, 3’'-Hydroxy Simvastatin helps lower blood cholesterol levels and reduces the risk of cardiovascular events .
Comparison with Similar Compounds
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Comparison: 3’'-Hydroxy Simvastatin is unique among these compounds due to its specific hydroxylation, which can enhance its pharmacological properties. Compared to other statins, it may offer different metabolic profiles and interactions with enzymes, making it a valuable compound for research and therapeutic applications .
Biological Activity
3'-Hydroxy Simvastatin is an active metabolite of Simvastatin, a widely used statin for lowering cholesterol levels and reducing cardiovascular risk. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Inhibition of HMG-CoA Reductase
this compound primarily functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately resulting in lower plasma cholesterol levels. The compound is administered as a lactone prodrug, which is converted into its active hydroxy acid form in the body .
Biological Effects
Lipid-Lowering Effects
Clinical studies have demonstrated that this compound effectively reduces low-density lipoprotein (LDL) cholesterol levels. For instance, the Heart Protection Study (HPS) indicated that simvastatin significantly lowered LDL levels and reduced the incidence of major cardiovascular events in high-risk patients .
Endocrine Effects
Research has shown that statins, including this compound, can lead to increases in HbA1c and fasting serum glucose levels, which may contribute to a risk of developing diabetes mellitus in susceptible individuals .
Safety Profile and Adverse Effects
Myopathy and Rhabdomyolysis
The use of this compound is associated with muscle-related side effects, including myopathy and rhabdomyolysis. A clinical trial database revealed an incidence of myopathy at approximately 0.03% for lower doses and up to 0.61% for higher doses (80 mg/day) .
Liver Enzyme Abnormalities
Persistent increases in serum transaminases have been reported in about 1% of patients taking simvastatin. These elevations were typically reversible upon discontinuation of the drug .
Case Studies
A notable case involved a 58-year-old man who experienced recurrent pancreatitis correlated with simvastatin therapy. After multiple episodes, the patient discontinued simvastatin due to muscle soreness and weakness, suggesting a potential link between muscle toxicity and pancreatitis .
Research Findings
Recent studies have explored additional biological activities of this compound beyond lipid-lowering effects:
- Osteoclastogenesis Inhibition : Research indicates that simvastatin can inhibit osteoclast differentiation by suppressing reactive oxygen species (ROS)-mediated signaling pathways. This suggests potential applications in bone metabolism and osteoporosis treatment .
- Anti-Angiogenic Properties : At therapeutic doses, simvastatin has been shown to enhance anti-angiogenic effects, which could be beneficial in cancer therapy by inhibiting tumor growth through reduced blood supply .
Comparative Data Table
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3/t14-,15-,16?,18+,19+,20-,21-,23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-MKBQVXGESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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